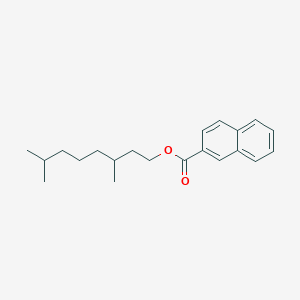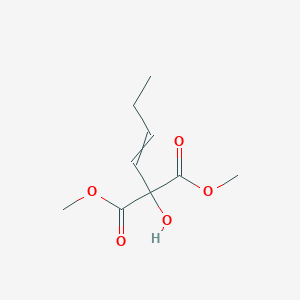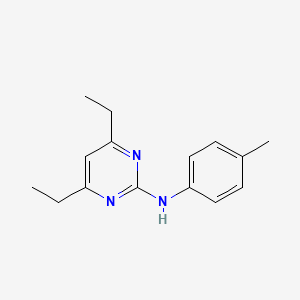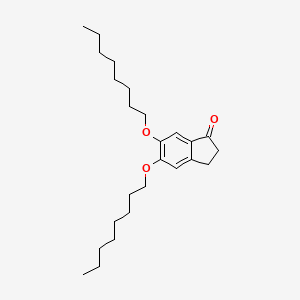
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two octyloxy groups attached to the 5th and 6th positions of a dihydroindenone core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
Applications De Recherche Scientifique
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The octyloxy groups enhance its solubility and facilitate its incorporation into various molecular frameworks. The compound can act as an electron donor or acceptor, making it valuable in electronic and photonic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Bis(octyloxy)-2,1,3-benzothiadiazole: Similar in structure but contains a benzothiadiazole core.
5,6-Bis(octyloxy)-2,1,3-benzoselenadiazole: Contains a benzoselenadiazole core and is used in photovoltaic applications.
5,6-Bis(octyloxy)-2,1,3-benzoxadiazole: Features a benzoxadiazole core and is used in the synthesis of low band gap polymers.
Uniqueness
5,6-Bis(octyloxy)-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone core, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of novel organic materials and advanced chemical synthesis.
Propriétés
Numéro CAS |
92888-48-7 |
|---|---|
Formule moléculaire |
C25H40O3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
5,6-dioctoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H40O3/c1-3-5-7-9-11-13-17-27-24-19-21-15-16-23(26)22(21)20-25(24)28-18-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
AJPBGMWOFFUBSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C2C(=C1)CCC2=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


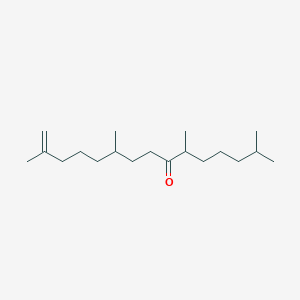
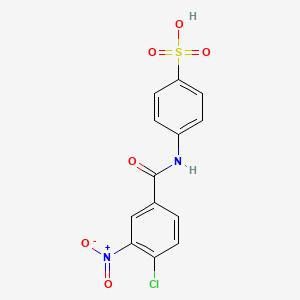
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
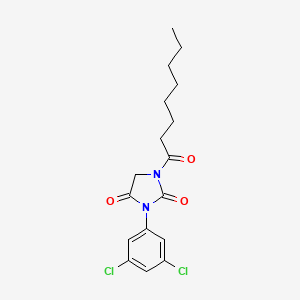
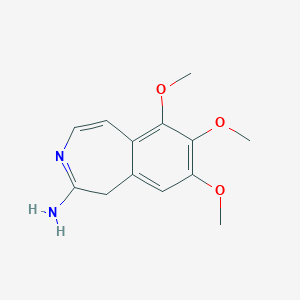
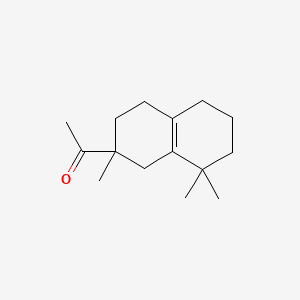

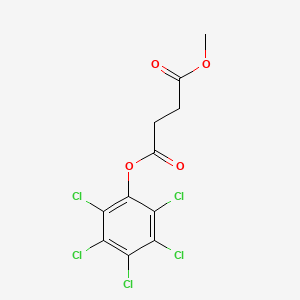
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
